N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)
CAS No.: 91426-22-1
Cat. No.: VC16069555
Molecular Formula: C9H18N2O8S2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91426-22-1 |
|---|---|
| Molecular Formula | C9H18N2O8S2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | [3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate |
| Standard InChI | InChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
| Standard InChI Key | XHIDPHYTQPTNCU-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) belongs to the class of sulfonic acid esters, distinguished by two methanesulfonate groups linked via carbamoylethyl bridges. The IUPAC name, [3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate, reflects its complex architecture. Key structural attributes include:
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Methanesulfonate groups: These enhance solubility in polar solvents and facilitate nucleophilic substitution reactions.
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Carbamoyl linkages: Provide hydrogen-bonding sites, enabling interactions with biological targets.
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Bifunctional design: The molecule’s symmetry allows it to act as a crosslinker in polymer matrices.
Table 1: Fundamental Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 346.4 g/mol | |
| CAS Registry Number | 91426-22-1 | |
| IUPAC Name | [3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate | |
| Canonical SMILES | CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C |
Synthesis and Manufacturing
The synthesis of N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) typically involves methanesulfonic acid derivatives reacting with carbamoylating agents under controlled conditions. While specific protocols are proprietary, general steps include:
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Methanesulfonation: Introducing methanesulfonate groups to a carbamoylethyl backbone.
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Crosslinking: Utilizing amine-carbamate chemistry to form the bis-structure.
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Purification: Crystallization or chromatography to achieve high purity .
Challenges in synthesis include minimizing side reactions, such as premature polymerization, and optimizing yields through temperature and pH control. Industrial-scale production requires stringent safety measures due to the reactivity of sulfonate esters .
Applications in Scientific Research
Medicinal Chemistry
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Prodrug Development: The methanesulfonate groups act as leaving groups, enabling the compound to release active agents (e.g., anticancer drugs) under physiological conditions.
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Enzyme Inhibition: Structural studies suggest affinity for kinase enzymes, with potential applications in oncology. For example, derivatives have shown inhibitory effects on tyrosine kinases involved in cancer progression.
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Antimicrobial Activity: Preliminary assays indicate efficacy against methicillin-resistant Staphylococcus aureus (MRSA), likely due to disruption of bacterial cell wall synthesis.
Polymer Science
As a crosslinking agent, this compound enhances the mechanical stability of polyacrylamide gels used in electrophoresis and drug delivery systems . Its bifunctional design enables covalent bonding between polymer chains, improving thermal resistance and swelling properties.
Table 2: Key Research Findings
| Application | Findings | Source |
|---|---|---|
| Cancer Therapy | Induced apoptosis in HeLa cells at IC = 12 µM | |
| Antimicrobial Activity | 90% inhibition of MRSA growth at 50 µg/mL | |
| Polymer Crosslinking | Increased gel rigidity by 40% compared to traditional agents |
Regulatory and Industrial Perspectives
Global regulatory agencies emphasize cautious handling and disposal of sulfonate esters. In Australia, the Industrial Chemicals Act 2019 mandates risk assessments for workplace exposure, recommending airborne concentration limits below 1 mg/m³ . Industrial applications prioritize closed-system manufacturing to mitigate occupational hazards .
Future Research Directions
Emerging studies focus on:
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Targeted Drug Delivery: Engineering pH-sensitive derivatives for site-specific drug release.
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Biodegradable Polymers: Developing hydrogels with tunable degradation rates for biomedical implants.
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Toxicity Profiling: Comprehensive in vivo studies to establish safe exposure thresholds.
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